molecular formula C8H6ClN3 B2770687 3-chloro-4-phenyl-4H-1,2,4-triazole CAS No. 90002-02-1

3-chloro-4-phenyl-4H-1,2,4-triazole

Cat. No. B2770687
CAS RN: 90002-02-1
M. Wt: 179.61
InChI Key: MCAKFKUQZIHWAV-UHFFFAOYSA-N
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Description

3-Chloro-4-phenyl-4H-1,2,4-triazole is a unique heterocyclic compound with a molecular weight of 179.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-chloro-4-phenyl-4H-1,2,4-triazole, has been a subject of interest in pharmaceutical chemistry . A review article highlights the latest strategies for the synthesis of these scaffolds using 3-amino-1,2,4-triazole . The 3-amino-1,2,4-triazole acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of 3-chloro-4-phenyl-4H-1,2,4-triazole is represented by the linear formula C8H6ClN3 . It exists in three tautomeric forms: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole . The stability order of these tautomers is 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole according to physical and theoretical studies .


Chemical Reactions Analysis

1,2,4-Triazoles, including 3-chloro-4-phenyl-4H-1,2,4-triazole, are known to participate in various chemical reactions . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Physical And Chemical Properties Analysis

3-Chloro-4-phenyl-4H-1,2,4-triazole is a solid substance with a molecular weight of 179.61 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Oxidation Reagent in Organic Synthesis

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).

Antimicrobial Activity

The synthesis and evaluation of several 1,2,4-triazole derivatives have shown significant antibacterial activity. For instance, derivatives like 3-(4'-nitrophenyl)-4-(4"-chloro benzamido)-5-substituted phenyl)-4H-1,2,4-triazoles have demonstrated notable antibacterial effects (Roy et al., 2005).

Material Science and Corrosion Inhibition

1,2,4-Triazole derivatives have been explored for corrosion inhibition purposes. Research on 4H-1,2,4-triazole derivatives like 3,5-diphenyl-4H-1,2,4-triazole (DHT) and 3,5-bis(4-pyridyl)-4H-1,2,4-triazole (4-PHT) has shown their effectiveness in protecting mild steel against corrosion in hydrochloric acid solutions (Bentiss et al., 2007).

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds. For example, thermal cyclization of 3-R-5-chloro-1,2,4-triazoles has led to the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, a new class of heterocycles with potential applications in pharmaceuticals and materials science (Tartakovsky et al., 2005).

Safety And Hazards

The safety information for 3-chloro-4-phenyl-4H-1,2,4-triazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-chloro-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-11-10-6-12(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKFKUQZIHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-phenyl-4H-1,2,4-triazole

CAS RN

90002-02-1
Record name 3-chloro-4-phenyl-4H-1,2,4-triazole
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